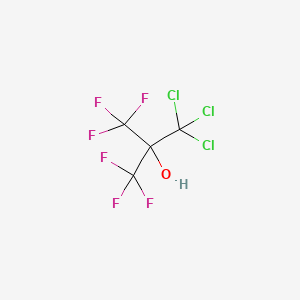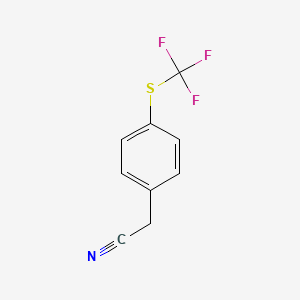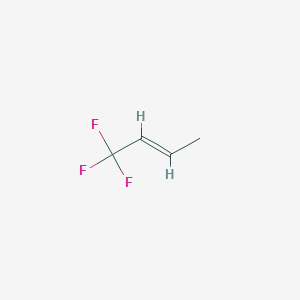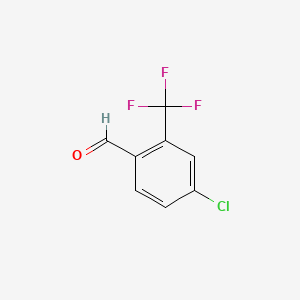
2,2,2-Trifluorethanol-d3
Übersicht
Beschreibung
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol, also known as 1,1,1-trifluoro-2-hydroxyethane, is an organic compound that is used in a variety of applications. It is a colorless liquid with a low boiling point and a sweet smell. It is a common solvent used in many industries, including pharmaceuticals, agrochemicals, and electronics. It is also used as a reagent in organic synthesis. It has a number of interesting properties that make it useful in a range of applications.
Wissenschaftliche Forschungsanwendungen
NMR-Lösungsmittel
2,2,2-Trifluorethanol-d3 wird häufig als Lösungsmittel sowohl in der 1H-NMR- als auch in der 13C-NMR-Spektroskopie verwendet . Es bietet eine deuterierte Umgebung, die die Untersuchung verschiedener chemischer Reaktionen und molekularer Strukturen ermöglicht .
Protein-Faltungsstudien
Diese Verbindung ist ein effektives Lösungsmittel für Peptide und Proteine . Es wird in NMR-basierten Protein-Faltungsstudien verwendet, die zum Verständnis der Struktur und Funktion von Proteinen beitragen .
Herstellung von Nylon
this compound wird bei der Herstellung von Nylon verwendet . Es bietet eine einzigartige Umgebung, die den Polymerisationsprozess erleichtert .
Quelle für die Trifluormethylgruppe
Als Quelle für die Trifluorethylgruppe wird es in verschiedenen organischen Reaktionen eingesetzt . Beispielsweise wird es bei der Still-Gennari-Modifikation der Horner-Wadsworth-Emmons (HWE)-Reaktion verwendet .
Oxidation von Schwefelverbindungen
Oxidationen von Schwefelverbindungen mit Wasserstoffperoxid werden effektiv in 2,2,2-Trifluorethanol durchgeführt . Dies ermöglicht die Synthese verschiedener schwefelhaltiger Verbindungen .
Hemmung der Alkoholdehydrogenase
2,2,2-Trifluorethanol hemmt die Alkoholdehydrogenase kompetitiv . Diese Eigenschaft ist nützlich, um die Aktivität des Enzyms zu untersuchen und seine Rolle in verschiedenen biologischen Prozessen zu verstehen .
Gasphasenstudie des Silaformamid-Ions
Zu den jüngsten Anwendungen von this compound gehört eine Gasphasenstudie des Silaformamid-Ions . Dies hilft beim Verständnis der Eigenschaften und Reaktivität dieses Ions .
8. Untersuchung von Substituenteneffekten in der Photosolvolyse this compound wurde in einer Untersuchung von Substituenteneffekten in der Photosolvolyse verwendet . Diese Studie liefert Einblicke in die Auswirkungen verschiedener Substituenten auf den Photosolvolyseprozess .
Wirkmechanismus
Target of Action
It’s known that the non-deuterated form, 2,2,2-trifluoroethanol, can inhibit enzymes like alcohol dehydrogenase .
Mode of Action
2,2,2-Trifluoroethanol-d3, similar to its non-deuterated form, is considered an ideal solvent in green and sustainable chemistry due to its high ionizing power and strong hydrogen bond donating ability . It’s used in various organic transformations .
Biochemical Pathways
The oxidation of trifluoroethanol yields trifluoroacetic acid, and it also serves as a source of the trifluoroethoxy group for various chemical reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1415 g/mL at 25 °C .
Result of Action
It’s known that 2,2,2-trifluoroethanol can serve as a tool to study protein folding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethanol-d3. For instance, it’s known that 2,2,2-Trifluoroethanol is a colorless liquid with a pungent odor and is soluble in many organic solvents .
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoroethanol-d3 is known to have significant effects on biological processes, including the protein folding–unfolding phenomenon . It is known to induce a helical structure in proteins . It competitively inhibits alcohol dehydrogenase . It forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .
Cellular Effects
The presence of 2,2,2-Trifluoroethanol-d3 has been noted to accelerate the unfolding process compared to pure water . It has been found to speed up the unfolding time scale at low concentrations . The molecular contact frequency between protein and 2,2,2-Trifluoroethanol-d3 follows a certain trend at low concentrations .
Molecular Mechanism
The mechanism of action of 2,2,2-Trifluoroethanol-d3 involves its interaction with proteins and enzymes. It is known to induce a helical structure in proteins, affecting their folding and unfolding processes . It also competitively inhibits alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of alcohols .
Temporal Effects in Laboratory Settings
In the fairly modest temperature and pressure regime of 0–2 GPa and 200–295 K, 2,2,2-Trifluoroethanol-d3 exhibits a remarkable degree of polymorphism, with the observation of four ordered phases and a cubic plastic phase . The ordered phases are characterized by hydrogen-bonded chains .
Metabolic Pathways
2,2,2-Trifluoroethanol-d3, the toxic metabolite of the anesthetic agent fluoroxene, is further metabolized to trifluoroacetic acid . This process involves the interaction of 2,2,2-Trifluoroethanol-d3 with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-IDPMSXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227989 | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77253-67-9 | |
| Record name | 2,2,2-Trifluoroethan-1,1-d2-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77253-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,2,2-Trifluoroethanol-d3 (TFE-d3) primarily used for in the context of the provided research?
A1: TFE-d3 is primarily utilized as a co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins. Its unique properties influence the structural behavior of these biomolecules, facilitating their analysis. [, , , , , ]
Q2: How does TFE-d3 affect the conformation of peptides and proteins?
A2: TFE-d3 exhibits a superior ability to stabilize intramolecular hydrogen bonds in carbohydrates and peptides compared to solvents like water (D2O) or dimethyl sulfoxide (DMSO-d6). This stabilization often promotes the formation of alpha-helical structures in peptides, even in cases where they might not predominantly adopt this conformation in purely aqueous environments. [, , ]
Q3: Can you provide an example of how TFE-d3 was used to elucidate the structure of a specific peptide?
A3: In a study on the antimicrobial peptide maximin 1, researchers used a 50:50 mixture of water and TFE-d3 to determine the peptide's three-dimensional structure using NMR spectroscopy. The TFE-d3 helped stabilize the alpha-helical conformation of maximin 1, allowing for a detailed structural characterization. Similarly, TFE-d3 was crucial in identifying the alpha-helical region within bovine somatotropin fragment 96-133.
Q4: Aside from peptide research, are there other applications of TFE-d3 in chemistry?
A5: Yes, TFE-d3 is a valuable solvent in synthetic organic chemistry. Its deuterated nature makes it suitable for NMR studies of reaction mechanisms and product characterization. Gottlieb, Kotlyar, and Nudelman's work highlights its use in identifying and characterizing common impurities in other deuterated solvents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


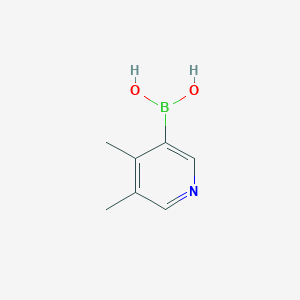

![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)

